molecular formula C15H20BrNO4 B1488373 tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate CAS No. 1379580-50-3

tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Cat. No.: B1488373
CAS No.: 1379580-50-3
M. Wt: 358.23 g/mol
InChI Key: GRUYTYYSEQGIAW-UHFFFAOYSA-N
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Description

For instance, tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (CAS: 740842-73-3) is a benzoxazepine derivative with a bromo substituent at the 7-position and a tert-butyl carbamate protective group . Key properties include:

  • Molecular Formula: C₁₄H₁₈BrNO₃
  • Molecular Weight: 328.20 g/mol
  • Storage: Sealed at 2–8°C .
  • Hazard Profile: Causes skin irritation (H315) and serious eye irritation (H319); precautionary measures include protective gloves and eyewear .

Properties

IUPAC Name

tert-butyl 7-bromo-9-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(18)17-5-6-20-13-10(9-17)7-11(16)8-12(13)19-4/h7-8H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUYTYYSEQGIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route

Starting Materials and Early Steps
  • The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde as the key aromatic precursor. This compound already contains the bromine at the 7-position (relative to the benzoxazepine numbering) and the methoxy group at the 9-position, simplifying downstream functionalization.

  • The aldehyde functionality enables the formation of the benzoxazepine ring via condensation with an amine or amino alcohol.

Formation of the 2,3-Dihydro-1,4-Benzoxazepine Core
  • The cyclization to form the 1,4-benzoxazepine ring is achieved through intramolecular nucleophilic attack of an amine on the aldehyde, followed by reduction or ring closure steps. This step is crucial and often involves mild acidic or basic conditions to promote ring closure without affecting sensitive substituents.

  • For example, the condensation of the hydroxybenzaldehyde with an amino alcohol can yield an intermediate that cyclizes to form the tetrahydrobenzoxazepine scaffold.

Protection of the Amine Group
  • The tert-butyl carbamate (Boc) protecting group is introduced to protect the nitrogen atom during subsequent synthetic manipulations. This is typically done by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane.

  • Boc protection ensures the stability of the amine and prevents unwanted side reactions during further functionalization.

Final Purification and Isolation
  • After completion of the synthetic steps, the compound is purified by crystallization or chromatography.

  • The use of solvents such as methyl tert-butyl ether, isopropyl acetate, or dichloromethane is common for extraction and purification steps, often followed by drying under vacuum at controlled temperatures (e.g., 25–50°C) to avoid decomposition.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Notes
Cyclization Amino alcohol + 5-bromo-2-hydroxy-3-methoxybenzaldehyde Mild acidic/basic conditions Promotes ring closure to form benzoxazepine core
Boc Protection Di-tert-butyl dicarbonate, triethylamine 0–25°C Protects amine, prevents side reactions
Bromination (if needed) NBS or other brominating agents 0–25°C Selective bromination at C-7; avoid overbromination
Purification Extraction with isopropyl acetate, methyl tert-butyl ether Ambient to 50°C Vacuum drying at controlled temperature to preserve compound integrity

Research Findings and Yields

  • According to patent WO2019020790A1, similar benzodiazepine and benzoxazepine intermediates were synthesized with high yields (above 90%) by careful control of reaction conditions, including temperature and solvent choice.

  • The use of glacial acetic acid at low temperatures (10–12°C) during amine deprotection steps was shown to improve product purity and yield, which may be applicable to the benzoxazepine synthesis as well.

  • The methoxy group at C-9 was introduced early in the synthesis via the starting aldehyde, avoiding late-stage functionalization challenges.

  • Attempts to modify the N-4 substituent after Boc protection allow for flexible derivatization without compromising the core structure.

Summary Table of Preparation Method

Stage Description Key Reagents/Conditions Outcome/Notes
Starting Material 5-bromo-2-hydroxy-3-methoxybenzaldehyde Commercially available or synthesized Contains C-7 bromine and C-9 methoxy groups
Cyclization Formation of benzoxazepine ring Amino alcohol, mild acid/base, solvent 2,3-Dihydro-1,4-benzoxazepine core formed
Amine Protection Boc protection of nitrogen Di-tert-butyl dicarbonate, base, DCM Stable tert-butyl carbamate derivative
Bromination (optional) Selective bromination if bromine absent NBS or similar, low temperature Introduces bromine at C-7
Purification Extraction and drying Isopropyl acetate, methyl tert-butyl ether Pure, crystalline final compound

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Derivatives lacking the bromine atom.

  • Substitution: : Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazepines exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns on the benzoxazepine core can influence their biological activity .
  • Neuropharmacology : Compounds with a similar structure have been studied for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants .

Research has shown that benzoxazepines can interact with multiple biological targets:

  • Enzyme Inhibition : Some studies have focused on the inhibition of enzymes related to cancer progression, such as proteases and kinases .
  • Antimicrobial Properties : There are indications that certain derivatives can exhibit antimicrobial activity, making them candidates for further development in treating infections .

Case Study 1: Anticancer Activity

In a study published in PubMed, researchers synthesized various substituted benzoxazepines and evaluated their anticancer properties against leukemia cells. The IC50 values indicated that certain compounds had significant inhibitory effects on cell viability, suggesting their potential as lead compounds for drug development .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of benzoxazepines in animal models. Results indicated that these compounds could modulate neurotransmitter levels, providing insights into their potential use as anxiolytic agents .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and neuropharmacological agents
Biological ActivityEnzyme inhibition and antimicrobial properties
Synthesis TechniquesVarious synthetic routes and conditions

Mechanism of Action

The mechanism by which tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Methoxy vs. Hybrid Derivatives

Table 1: Substituent Impact on Benzoxazepine Derivatives
Compound Name Substituents Molecular Weight Key Properties
tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate 7-Bromo 328.20 Irritant (H315/H319); used in intermediate synthesis
tert-Butyl 7-(6-amino-4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate 7-Pyridinyl 420.20 (LCMS) Higher polarity due to amino-pyridine substituent; synthesized via flash chromatography (66% yield)
(±)cis-2-(4-Methoxyphenyl)-3-methoxy-1,5-benzothiazepin-4(5H)-one 3-Methoxy, 4-methoxyphenyl Not specified Demonstrates methoxy groups enhance electronic stability; synthesized via condensation under nitrogen

Key Observations :

  • Bromo Substituent : Introduces steric bulk and halogen-based reactivity (e.g., Suzuki coupling), as seen in the bromo-benzoxazepine .
  • Methoxy Substituent : In benzothiazepines, methoxy groups improve solubility and modulate electronic density, which could extrapolate to benzoxazepines .
  • Hybrid Derivatives : Combining bromo and methoxy groups (as in the hypothetical target compound) may balance reactivity and stability, though synthetic challenges (e.g., regioselectivity) could arise.

Comparison :

  • Benzoxazepines often employ tert-butyl carbamate protection for amine groups, enabling modular functionalization at the 7-position .
  • Benzothiazepines with methoxy groups require controlled condensation conditions (e.g., inert atmosphere) to avoid oxidation .

Physicochemical and Hazard Profiles

The bromo-substituted benzoxazepine has a moderate molecular weight (328.20) and exhibits irritant properties, aligning with halogenated aromatic compounds . In contrast, methoxy-substituted benzothiazepines (e.g., compound 4 in ) likely have higher solubility in polar solvents due to oxygen-rich substituents.

Biological Activity

tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (CAS: 740842-73-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrNO3C_{14}H_{18}BrNO_3. Its structure features a benzoxazepine core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₈BrNO₃
Molecular Weight316.20 g/mol
CAS Number740842-73-3
Purity≥ 98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives. For instance, compounds similar to tert-butyl 7-bromo-9-methoxy have shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated IC50 values ranging from 2.2 µM to 8.7 µM against cell lines such as MCF-7 and HCT116, indicating potent activity comparable to established chemotherapeutics like doxorubicin and etoposide .

The proposed mechanism for the anticancer activity includes the disruption of microtubule dynamics and induction of apoptosis in cancer cells. The compound's ability to bind to tubulin has been suggested as a pathway through which it exerts its effects . Additionally, some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Antioxidant Activity

Antioxidant assays using DPPH and FRAP methods revealed that tert-butyl 7-bromo-9-methoxy exhibits notable antioxidant properties. The compound was effective in reducing oxidative stress in HCT116 cells induced by tert-butyl hydroperoxide (TBHP), suggesting a protective role against oxidative damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Selective antibacterial activity was observed against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) around 8 µM. This indicates its potential as an antibacterial agent .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various benzoxazepine derivatives including tert-butyl 7-bromo-9-methoxy and evaluated their biological activities. The findings indicated that modifications at the methoxy group significantly influenced the anticancer potency .
  • Comparative Analysis : In comparative studies with known anticancer agents, the compound showed promising results with lower IC50 values than some traditional drugs, suggesting it could be a candidate for further development in cancer therapy .
  • Cell Line Studies : In vitro studies on multiple cancer cell lines demonstrated that the compound exhibited selective cytotoxicity, particularly against breast cancer cells (MCF-7), which is critical for developing targeted therapies .

Q & A

Q. What are the key safety considerations when handling tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate?

Methodological Answer:

  • Handling Precautions: Use inert atmospheres (argon/nitrogen) to prevent degradation or unintended reactions. Avoid exposure to moisture or oxygen, as tert-butyl carbamates are often moisture-sensitive .
  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to minimize inhalation risks .
  • Storage: Store in airtight containers at 2–8°C, away from light and oxidizing agents. Monitor for decomposition via periodic NMR analysis .

Q. What synthetic routes are reported for preparing this compound?

Methodological Answer:

  • Key Steps:
    • Core Benzoxazepine Formation: Construct the benzoxazepine ring via cyclization of a diol or aminol precursor under acidic or basic conditions.
    • Substituent Introduction: Introduce the 7-bromo and 9-methoxy groups early via electrophilic substitution (e.g., bromination with NBS) or metal-mediated coupling .
    • Carbamate Protection: React the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in THF/DCM, using DMAP as a catalyst and i-Pr₂NEt as a base to form the tert-butyl carbamate .
  • Purification: Use silica gel chromatography (hexane/EtOAc gradients) to isolate the product .

Q. How can the purity and identity of this compound be confirmed?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: ¹H NMR (δ 1.4–1.5 ppm for tert-butyl, δ 3.8–4.2 ppm for methoxy and benzoxazepine protons) and ¹³C NMR (quaternary carbons for Boc group) .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
    • HPLC: Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can the bromo substituent at position 7 be utilized for further functionalization?

Methodological Answer:

  • Cross-Coupling Reactions:
    • Suzuki-Miyaura Coupling: React with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis (e.g., 5 mol% catalyst, Na₂CO₃ base, DME/H₂O solvent, 80–100°C). Monitor via TLC .
    • Buchwald-Hartwig Amination: Introduce amines using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene .
  • Challenges: Steric hindrance from the tert-butyl group may require optimized ligand systems (e.g., SPhos) .

Q. What strategies can optimize the synthesis yield of this compound?

Methodological Answer:

  • Reaction Parameter Optimization:
    • Coupling Agents: Compare EDC·HCl with DCC or HATU for carbamate formation; DMAP (5 mol%) improves efficiency .
    • Temperature Control: Maintain 0–5°C during Boc protection to minimize side reactions.
    • Workup: Extract with ethyl acetate (3×) and wash with brine to remove unreacted reagents .
  • Scale-Up Adjustments: Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large batches.

Q. How does the electronic environment of the benzoxazepine ring influence reactivity?

Methodological Answer:

  • Substituent Effects:
    • Methoxy Group (C9): Electron-donating effect activates the ring for electrophilic substitution at C8/C10.
    • Bromo Group (C7): Electron-withdrawing effect directs nucleophilic attacks to C5/C6.
  • Experimental Validation: Perform DFT calculations to map electron density and compare reactivity with analogs lacking substituents (e.g., 9-H or 7-H derivatives) .

Q. How to address contradictory data in biological activity studies of structural analogs?

Methodological Answer:

  • Root-Cause Analysis:
    • Compound Integrity: Re-analyze disputed analogs via NMR and HRMS to confirm structures.
    • Assay Conditions: Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability .
    • Structural Comparisons: Compare IC₅₀ values of fluoro- (e.g., analogs) vs. bromo/methoxy-substituted derivatives to isolate substituent effects .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Critical Challenges:
    • Safety: Large-scale handling of brominated intermediates requires explosion-proof equipment and rigorous venting .
    • Purification: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
    • Reaction Consistency: Use flow chemistry to maintain inert conditions and improve heat dissipation during Boc protection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-bromo-9-methoxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

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